molecular formula C12H21BrN4O B10896466 1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea

1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea

Cat. No.: B10896466
M. Wt: 317.23 g/mol
InChI Key: AJQCJOHYQQPYLW-UHFFFAOYSA-N
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Description

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom and dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA involves its interaction with specific molecular targets and pathways. The bromine and dimethyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The urea moiety can also play a role in hydrogen bonding interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA.

    N,N-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.

    N-Butylurea: A simpler urea derivative without the pyrazole ring.

Uniqueness

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA is unique due to the combination of the brominated pyrazole ring and the butylurea moiety, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H21BrN4O

Molecular Weight

317.23 g/mol

IUPAC Name

1-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3-butylurea

InChI

InChI=1S/C12H21BrN4O/c1-4-5-6-14-12(18)15-7-8-17-10(3)11(13)9(2)16-17/h4-8H2,1-3H3,(H2,14,15,18)

InChI Key

AJQCJOHYQQPYLW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCN1C(=C(C(=N1)C)Br)C

Origin of Product

United States

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